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Compound of Interest

Compound Name: 5-(2-Methoxyphenyl)nicotinamide

CAS No.: 1356110-76-3

Cat. No.: B11876349 Get Quote

Executive Summary
In the landscape of NAD+ therapeutics and metabolic drug discovery, methoxy-substituted

amide derivatives represent two distinct pharmacological classes.

2-Methoxy-Nicotinamide (2-MeO-NAM): A potent, selective NNMT (Nicotinamide N-

methyltransferase) turnover inhibitor. It is a cutting-edge metabolic modulator designed to

treat obesity and Type 2 Diabetes by preventing the methylation (and excretion) of

Nicotinamide, thereby elevating cellular NAD+ and S-adenosylmethionine (SAM) levels.

3-Methoxybenzamide (3-MB): A classic, widely cited PARP (Poly(ADP-ribose) polymerase)

inhibitor. It is often used as a reference compound to differentiate between PARP-dependent

and NNMT-dependent metabolic effects.

Key Distinction: While 2-MeO-NAM targets the clearance of Nicotinamide (via methylation), 3-

MB targets the consumption of NAD+ (via DNA repair pathways).

Chemical Identity & Structural Isomerism
The structural difference dictates the target specificity. The pyridine nitrogen in 2-MeO-NAM is

critical for its recognition by NNMT, whereas the benzene ring of 3-MB abolishes NNMT affinity

but retains PARP binding.
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Structural Comparison Table
Feature 2-Methoxy-Nicotinamide 3-Methoxybenzamide

IUPAC Name
2-methoxypyridine-3-

carboxamide
3-methoxybenzamide

Core Scaffold Pyridine (Heterocyclic) Benzene (Carbocyclic)

Substituent Position Ortho to Pyridine Nitrogen (C2) Meta to Carboxamide (C3)

Electronic Character
Electron-deficient ring

(Pyridine)
Electron-rich ring (Benzene)

H-Bonding
Pyridine N acts as H-bond

acceptor
No ring nitrogen

Primary Target
NNMT (Substrate/Turnover

Inhibitor)

PARP-1 / PARP-2 (Competitive

Inhibitor)

CAS Number 10357-84-3 5813-86-5

Pathway Visualization: Structural Divergence
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Figure 1: Structural derivation of 2-MeO-NAM and 3-MB from the parent Nicotinamide scaffold.

Mechanism of Action (MOA)
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A. 2-Methoxy-Nicotinamide: The "Turnover" Inhibition
Mechanism
2-MeO-NAM is not a simple competitive inhibitor; it acts via a mechanism-based suicide

inhibition (turnover inhibition).

Substrate Mimicry: 2-MeO-NAM binds to the Nicotinamide binding pocket of NNMT.

Methylation: NNMT transfers a methyl group from SAM to the pyridine nitrogen of 2-MeO-

NAM.

Product Inhibition: The resulting product, 1-methyl-2-methoxy-nicotinamide, binds extremely

tightly to the enzyme active site, effectively locking it and preventing further catalysis.

Metabolic Shift: This blockade prevents the "sink" of Nicotinamide into 1-MNA, forcing

Nicotinamide into the NAD+ salvage pathway (via NAMPT).

B. 3-Methoxybenzamide: Competitive PARP Inhibition
3-MB acts as a classic competitive antagonist at the NAD+ binding site of PARP enzymes.

Competition: It competes with NAD+ for the active site of PARP-1.

Prevention of NAD+ Depletion: Under stress (e.g., oxidative damage), PARP overactivation

depletes cellular NAD+. 3-MB blocks this consumption.

No NNMT Interaction: Lacking the pyridine nitrogen, 3-MB cannot accept a methyl group

from SAM and is inert to NNMT.

Signaling Pathway Diagram
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Figure 2: Divergent targets of 2-Methoxy-NAM (NNMT) and 3-Methoxybenzamide (PARP) in

the NAD+ flux.[1][2][3]

Therapeutic Applications & Data Comparison
Therapeutic Profile
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Application 2-Methoxy-Nicotinamide 3-Methoxybenzamide

Primary Indication
Obesity, Type 2 Diabetes,

NASH

Ischemia-Reperfusion Injury,

Inflammation

Effect on NAD+
Increases global NAD+ pool

(via salvage shunting)

Preserves NAD+ pool

(preventing depletion)

Effect on SAM
Increases liver/adipose SAM

levels
Minimal direct effect on SAM

Effect on 1-MNA
Drastically Reduces

(Biomarker of efficacy)
No effect

Cellular Potency (IC50)
~1-5 µM (Cellular 1-MNA

reduction)
~10-50 µM (PARP inhibition)

Key Experimental Insight: The "Isomer Check"
When validating NNMT inhibition, researchers often use 3-Methoxybenzamide as a negative

control. If a biological effect (e.g., weight loss) is observed with 2-MeO-NAM but not with 3-MB,

it confirms the mechanism is NNMT-mediated rather than PARP-mediated.

Experimental Protocols
Protocol A: Synthesis of 2-Methoxy-Nicotinamide
Note: This synthesis requires strict anhydrous conditions to prevent hydrolysis.

Starting Material: 2-Chloronicotinamide or 2-Chloronicotinic acid.

Reagent: Sodium Methoxide (NaOMe) in Methanol (MeOH).

Reaction:

Dissolve 2-Chloronicotinamide (1 eq) in dry MeOH.

Add NaOMe (1.5 eq) slowly at 0°C.

Reflux for 4-6 hours. Monitor by TLC (DCM:MeOH 95:5).
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Workup:

Evaporate solvent.

Neutralize with dilute HCl to pH 7.

Extract with Ethyl Acetate.

Recrystallize from Ethanol.

Validation: 1H-NMR must show a singlet at ~4.0 ppm (Methoxy) and retention of pyridine

protons.

Protocol B: In Vitro NNMT Activity Assay (Comparison)
To distinguish between the two isomers:

System: Recombinant human NNMT enzyme, SAM cofactor, Nicotinamide substrate.

Detection: LC-MS/MS quantification of 1-MNA (1-methyl-nicotinamide).

Procedure:

Incubate NNMT + SAM + NAM in buffer (Tris pH 7.5).

Arm 1: Add 2-Methoxy-Nicotinamide (0.1 - 100 µM).

Arm 2: Add 3-Methoxybenzamide (0.1 - 100 µM).

Expected Result:

2-MeO-NAM: Dose-dependent reduction of 1-MNA (IC50 ~ 2 µM).

3-MB: No significant reduction of 1-MNA (Inactive against NNMT).

References
Kannt, A., et al. (2018). "Validation of Nicotinamide N-Methyltransferase as a Target for

Metabolic Disorders." Nature Medicine.
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Key Finding: Establishes 2-methoxy-nicotinamide as a potent in vivo NNMT inhibitor that
reduces body weight and improves glucose tolerance.

Neelakantan, H., et al. (2017). "Small Molecule Nicotinamide N-Methyltransferase Inhibitor

Increases Cellular NAD+ and S-Adenosylmethionine." Biochemical Pharmacology.

Key Finding: Characterizes the mechanism of turnover inhibition for NAM analogs.

Virág, L., & Szabó, C. (2002). "The Therapeutic Potential of Poly(ADP-Ribose) Polymerase

Inhibitors." Pharmacological Reviews.

Key Finding: Definitive review on 3-Methoxybenzamide as a PARP inhibitor.

Barrows, J. N., et al. (2025).[2] "Mechanism and Kinetics of Turnover Inhibitors of

Nicotinamide N-Methyl Transferase." ResearchGate / Journal of Biological Chemistry.

Key Finding: Detailed kinetic analysis of 2-methoxy-nicotinamide (Compound 1s)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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